N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-17-11-16(6-9-19(17)22(14)2)13-21-20(23)12-15-4-7-18(24-3)8-5-15/h4-11H,12-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOJTBTHLKZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Indole Methylamine
Pd-Catalyzed Cross-Coupling
Alternative routes employ Pd(OAc)₂ and Cu(OAc)₂ to couple preformed indole intermediates with methoxyphenyl fragments:
- Conditions : DMF, 140°C, 9 hrs under N₂.
- Advantages : Tolerates electron-rich aryl groups without deprotection.
Stepwise Synthetic Routes
Route A: Sequential Indole Formation and Amidation
Route B: One-Pot Tandem Synthesis
Analytical Validation
Post-synthesis characterization employs:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., indole C-5 methylene at δ 4.70 ppm, acetamide carbonyl at δ 168.2 ppm).
- Mass Spectrometry : ESI-MS m/z 323.2 [M+H]⁺ aligns with theoretical molecular weight (322.4 g/mol).
- HPLC Purity : >95% using C18 columns (MeCN/H₂O, 70:30).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer + Acylation | 65–72 | >95 | High regioselectivity | Multi-step, time-intensive |
| Pd-Catalyzed Coupling | 58 | 90 | Fewer steps, modular | Lower yield, expensive catalysts |
Challenges and Optimization Strategies
- Byproduct Formation : Competing N-acylation at indole N-1 is mitigated by steric hindrance from 1,2-dimethyl groups.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but complicate purification.
- Catalyst Recycling : Pd-based systems show potential for reuse with ligand stabilization (e.g., Xantphos).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing indole structures. For instance, derivatives similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide have demonstrated significant antiproliferative effects against various cancer cell lines.
- Case Study: A study published in the Journal of Medicinal Chemistry reported that indole derivatives exhibit strong inhibition of aromatase activity, which is crucial in estrogen synthesis in breast cancer cells. The compound's structural similarity to effective aromatase inhibitors suggests potential efficacy in breast cancer treatment .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Research indicates that certain modifications to the indole structure can enhance antiviral activity against viral strains such as HIV and HCV.
- Case Study: A review article highlighted various indole-based compounds that showed promising antiviral activity in vitro. The structural attributes of these compounds, including N-substituents and methoxy groups, were linked to enhanced bioactivity against viral targets .
Antimicrobial Effects
The compound's structural features suggest it may possess antimicrobial properties. Indole derivatives have been documented to inhibit bacterial growth effectively.
- Case Study: Research demonstrated that certain indole-based compounds exhibited significant antibacterial activity against resistant strains of bacteria. The presence of methoxy and acetamide groups was found to play a crucial role in enhancing their antimicrobial efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Varied Substituents
Compounds 10j , 10k , 10l , and 10m () share the same 1H-indol-3-yl acetamide backbone but differ in substituents:
| Compound ID | Substituents (R-group) | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 10j | 3-chloro-4-fluorophenyl | 8 | 192–194 | High halogen content; low yield |
| 10k | Naphthalen-1-yl | 6 | 175–176 | Bulky aromatic group; reduced solubility |
| 10l | 4-nitrophenyl | 14 | 190–191 | Electron-withdrawing nitro group; moderate yield |
| 10m | Pyridin-2-yl | 17 | 153–154 | Heterocyclic side chain; highest yield |
Key Findings :
- The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to nitro or halogenated groups in 10j–10l .
Benzothiazole-Based Acetamides
European Patent EP3348550A1 () describes benzothiazole analogs such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , which share the 4-methoxyphenylacetamide moiety but replace the indole core with a benzothiazole ring.
- Structural Impact : Benzothiazole’s sulfur atom and aromatic rigidity may improve π-π stacking but reduce hydrogen-bonding capacity compared to the indole core in the target compound .
- Bioactivity : Benzothiazole derivatives often exhibit stronger antiproliferative activity against lung and colon cancers but higher toxicity profiles .
Formoterol-Related Acetamides
Compounds C , D , and E (–5) contain 4-methoxyphenylacetamide groups but are structurally distinct due to β-agonist pharmacophores (e.g., hydroxyethylamine chains).
- Functional Differences : These compounds target adrenergic receptors (respiratory applications), whereas the indole-based target compound is designed for anticancer activity .
- Commonality : The 4-methoxyphenyl group in both classes suggests its role in enhancing membrane permeability .
Complex Heterocyclic Acetamides
–7 describes compounds like E843-0221 and N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide , which incorporate fused heterocycles (e.g., quinazoline, oxadiazole).
Research Implications
- Structural Optimization : The target compound’s indole core and 4-methoxyphenyl group balance metabolic stability and target affinity, distinguishing it from halogenated or fused-heterocycle analogs .
- Screening Methods : Compounds like these are often evaluated using the microculture tetrazolium assay (), which correlates well with cell viability and drug sensitivity .
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by an indole core substituted with a methoxyphenyl group and an acetamide moiety. Its molecular formula is C19H22N2O2, with a molecular weight of 310.39 g/mol. The presence of the dimethyl groups on the indole ring enhances its lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.39 g/mol |
| LogP | 3.7209 |
| Polar Surface Area | 30.43 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays :
- In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the range of 10–30 µM, comparable to standard chemotherapeutics like doxorubicin .
- The structure-activity relationship (SAR) indicates that the presence of the methoxy group enhances its interaction with cellular targets, potentially through increased hydrophobic interactions .
- Mechanism of Action :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate:
- Bacterial Inhibition : this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Anticancer | IC50 values: 10–30 µM against MCF-7 and A549 |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Mechanism | Interaction with Bcl-2; promotes apoptosis |
Q & A
Q. What are the recommended synthetic strategies for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Functionalization of the indole core at the 5-position with a methyl group. (ii) Introduction of the 4-methoxyphenylacetamide moiety through amide coupling, typically using coupling agents like EDCI/HOBt. (iii) Purification via column chromatography and characterization using -NMR, -NMR, and HRMS to confirm structural integrity . Low yields (e.g., 6–17% in analogous indole derivatives) highlight the need for optimizing reaction conditions (e.g., solvent, temperature, catalyst) .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR to verify methyl and methoxy proton signals (δ 2.2–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). -NMR can confirm carbonyl (C=O) and quaternary carbons. HRMS ensures molecular formula accuracy (e.g., [M+H] calculated vs. observed) .
- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and reference standards. Impurity thresholds should adhere to pharmacopeial guidelines (e.g., ≤0.1% for individual impurities) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Consult safety data sheets (SDS) for analogous acetamides (e.g., N-(4-methoxyphenyl)acetamide) for toxicity profiles .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer research?
- Methodological Answer :
- Substituent Variation : Modify the indole’s 1,2-dimethyl groups or the 4-methoxyphenyl moiety. For example, replacing methoxy with halogens (Cl, F) or nitro groups may enhance binding to apoptosis regulators like Bcl-2/Mcl-1 .
- Bioactivity Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC values with structural analogs to identify critical pharmacophores .
Q. What advanced analytical techniques resolve contradictions in bioactivity data?
- Methodological Answer :
- Purity-Driven Discrepancies : Use LC-MS to detect trace impurities (e.g., de-methylated byproducts) that may skew bioactivity results .
- Target Validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to targets like Bcl-2. Discrepancies between in vitro and cellular assays may arise from off-target effects or metabolic instability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, the 4-methoxyphenyl group may reduce metabolic clearance compared to nitro-substituted analogs .
- Docking Studies : Model interactions with targets (e.g., Bcl-2) using AutoDock Vina. Focus on hydrogen bonding with acetamide’s carbonyl and hydrophobic interactions with the indole core .
Q. What strategies mitigate low synthetic yields observed in indole-acetamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
